Cas no 400-92-0 (2-Fluoro-5-methoxy-benzamide)

2-Fluoro-5-methoxy-benzamide is a fluorinated benzamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a fluorine atom at the 2-position and a methoxy group at the 5-position of the benzamide scaffold, enhances its reactivity and binding affinity in molecular interactions. This compound is particularly valuable as an intermediate in the synthesis of biologically active molecules, offering improved metabolic stability and selectivity due to its fluorine substitution. The methoxy group further contributes to its electronic and steric properties, making it useful in the development of novel therapeutic agents or crop protection chemicals. Its high purity and well-defined structure ensure reproducibility in research applications.
2-Fluoro-5-methoxy-benzamide structure
2-Fluoro-5-methoxy-benzamide structure
Product Name:2-Fluoro-5-methoxy-benzamide
CAS No:400-92-0
MF:C8H8FNO2
MW:169.153025627136
MDL:MFCD06409123
CID:2856045
PubChem ID:19028203
Update Time:2025-06-13

2-Fluoro-5-methoxy-benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-5-methoxybenzenecarboxamide
    • 2-Fluoro-5-methoxybenzamide
    • 2-Fluoro-5-methoxy-benzamide
    • RJXPZBIQUGIJAB-UHFFFAOYSA-N
    • MFCD06409123
    • CS-0192195
    • BH-0429
    • CHEMBL450530
    • 400-92-0
    • SCHEMBL202945
    • AKOS006292575
    • E82308
    • MDL: MFCD06409123
    • Inchi: 1S/C8H8FNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11)
    • InChI Key: RJXPZBIQUGIJAB-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=C1C(N)=O)OC

Computed Properties

  • Exact Mass: 169.05390666g/mol
  • Monoisotopic Mass: 169.05390666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 52.3Ų

2-Fluoro-5-methoxy-benzamide Pricemore >>

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$ 50.00 2022-06-04
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$ 115.00 2022-06-04
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abcr
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2-Fluoro-5-methoxy-benzamide Suppliers

Amadis Chemical Company Limited
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(CAS:400-92-0)2-Fluoro-5-methoxy-benzamide
Order Number:A1158997
Stock Status:in Stock
Quantity:25g/10g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:50
Price ($):668.0/355.0/222.0
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2-Fluoro-5-methoxy-benzamide Related Literature

Additional information on 2-Fluoro-5-methoxy-benzamide

Professional Introduction to 2-Fluoro-5-methoxy-benzamide (CAS No. 400-92-0)

2-Fluoro-5-methoxy-benzamide (CAS No. 400-92-0) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug development and molecular research. This compound, characterized by its unique structural properties, has garnered considerable attention due to its potential in various biochemical pathways and therapeutic interventions.

The molecular structure of 2-Fluoro-5-methoxy-benzamide consists of a benzamide core substituted with a fluoro group at the 2-position and a methoxy group at the 5-position. This arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel pharmacophores. The presence of the fluoro group, in particular, has been widely recognized for its ability to modulate metabolic stability, binding affinity, and overall pharmacological activity.

In recent years, 2-Fluoro-5-methoxy-benzamide has been extensively studied for its role in developing treatments for various diseases. One of the most promising areas of research involves its application in oncology. Studies have demonstrated that this compound can interact with key enzymes and receptors involved in cancer cell proliferation and survival. For instance, research indicates that it may inhibit the activity of enzymes such as tyrosine kinases, which are often overexpressed in tumor cells. This makes 2-Fluoro-5-methoxy-benzamide a compelling candidate for further development into anticancer agents.

Beyond oncology, 2-Fluoro-5-methoxy-benzamide has shown potential in addressing inflammatory and autoimmune disorders. The benzamide moiety is known to possess anti-inflammatory properties by modulating the release of pro-inflammatory cytokines. Additionally, the fluoro and methoxy substituents may enhance its ability to interact with specific targets in inflammatory pathways. Preliminary clinical trials have suggested that derivatives of this compound could offer significant therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The compound's structural versatility also makes it an attractive intermediate for synthesizing more complex molecules. Chemists have leveraged the reactivity of the benzamide group to introduce additional functional groups or to link it with other pharmacophores. This flexibility has led to the development of several novel drug candidates that are currently undergoing further investigation. The synthesis of these derivatives often involves advanced techniques such as palladium-catalyzed cross-coupling reactions, which highlight the compound's compatibility with modern synthetic methodologies.

In the realm of medicinal chemistry, computational methods have played a crucial role in understanding the behavior of 2-Fluoro-5-methoxy-benzamide. Molecular modeling studies have provided insights into its binding interactions with biological targets, aiding in the design of more effective analogs. These studies often employ quantum mechanical calculations to predict energy landscapes and optimize molecular configurations. Such computational approaches not only accelerate drug discovery but also provide a deeper understanding of the molecular mechanisms underlying its pharmacological effects.

The growing interest in green chemistry has also influenced the synthesis of 2-Fluoro-5-methoxy-benzamide. Researchers are increasingly adopting sustainable practices to minimize waste and reduce environmental impact. For example, catalytic processes that require fewer steps or lower temperatures are being preferred over traditional methods. These advancements not only align with global sustainability goals but also enhance cost-efficiency and scalability in production.

Ethical considerations are paramount in pharmaceutical research, and 2-Fluoro-5-methoxy-benzamide exemplifies this through its development process. Ensuring that research is conducted responsibly involves rigorous testing for safety and efficacy before moving from preclinical to clinical stages. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies are essential to uphold these standards. Such partnerships foster innovation while maintaining high ethical benchmarks.

The future prospects for 2-Fluoro-5-methoxy-benzamide appear promising, with ongoing research exploring new therapeutic applications and synthetic modifications. As our understanding of biological systems continues to evolve, so too will our ability to harness this compound's potential. By integrating cutting-edge technologies and interdisciplinary approaches, scientists are poised to unlock new possibilities in medicine and beyond.

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Amadis Chemical Company Limited
(CAS:400-92-0)2-Fluoro-5-methoxy-benzamide
A1158997
Purity:99%/99%/99%
Quantity:25g/10g/5g
Price ($):668.0/355.0/222.0
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